(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a thiadiazole ring, a piperidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial properties , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the bacterial cells .
Biochemical Pathways
Similar compounds have been found to have antimicrobial properties , suggesting that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells by inhibiting essential enzymes or disrupting crucial biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
It has been reported that 1,3,4-thiadiazole derivatives can disrupt cell wall biogenesis . This leads to changes in cell shape, size, and the ability to form giant cells and flocculate .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Dosage Effects in Animal Models
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Metabolic Pathways
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Transport and Distribution
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Subcellular Localization
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various sites on the molecule, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to disrupt DNA replication makes it a promising candidate for further research .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have shown similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are also known for their biological activities, particularly in medicinal chemistry.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in various industrial applications.
Uniqueness
This combination allows for a wide range of chemical modifications and biological activities, making it a highly versatile compound .
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQYOZXXNLAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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